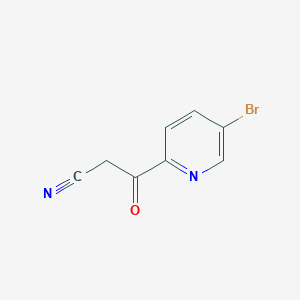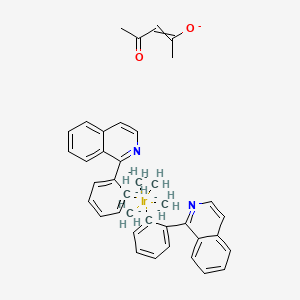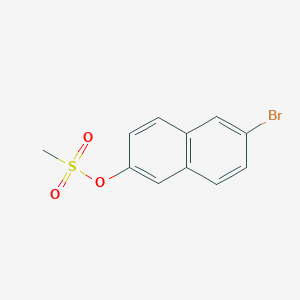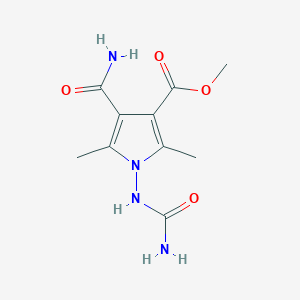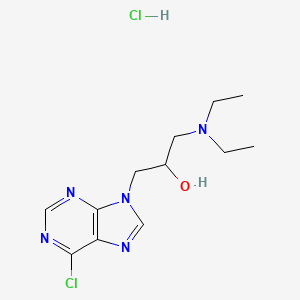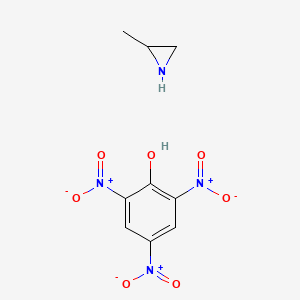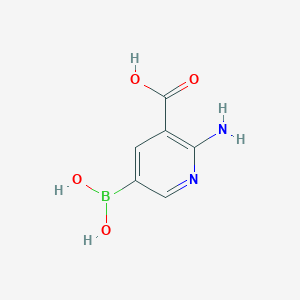
p-Benzhydryltetraphenylmethan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Benzhydryltetraphenylmethan is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple phenyl groups attached to a central carbon atom, making it a highly aromatic compound. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Méthodes De Préparation
The synthesis of p-Benzhydryltetraphenylmethan typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with tetraphenylmethane under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
p-Benzhydryltetraphenylmethan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
p-Benzhydryltetraphenylmethan has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromaticity and stability.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of p-Benzhydryltetraphenylmethan involves its interaction with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and stability. The pathways involved in its reactions are often complex and depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
p-Benzhydryltetraphenylmethan can be compared with other similar aromatic compounds, such as:
Tetraphenylmethane: Similar in structure but lacks the additional benzyl groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group, differing in reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon, used in dye synthesis.
The uniqueness of this compound lies in its highly aromatic structure and the stability it provides, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
3416-63-5 |
|---|---|
Formule moléculaire |
C38H30 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-benzhydryl-4-tritylbenzene |
InChI |
InChI=1S/C38H30/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29,37H |
Clé InChI |
GPCDDINPJQHICL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)
![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)

